4-Chloromethyl-2-cyclobutyl-thiazole
Description
4-Chloromethyl-2-cyclobutyl-thiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a chloromethyl group at the 4-position and a cyclobutyl group at the 2-position. Thiazoles are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electronic versatility and capacity for functionalization .
Properties
Molecular Formula |
C8H10ClNS |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
4-(chloromethyl)-2-cyclobutyl-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-4H2 |
InChI Key |
VXNWMOSKUWDGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Analogs and Their Substitutents
Key Observations:
- Cyclobutyl vs.
- Chloromethyl Reactivity : The chloromethyl group facilitates nucleophilic substitution, similar to chloro substituents in benzothiazoles () and oxazoles (), but with enhanced mobility due to the methyl spacer .
- Thiazole vs. Oxazole Cores : Thiazoles (S-containing) exhibit greater nucleophilicity and metabolic stability compared to oxazoles (O-containing), as seen in ’s oxazole derivative, which may influence drug design or degradation pathways .
Table 2: Metabolic and Binding Properties of Thiazole Derivatives
Key Observations:
- Metabolic Activation : Nitrofuran-containing thiazoles () undergo prostaglandin hydroperoxidase-mediated activation, leading to covalent nucleic acid binding, whereas chlorinated analogs (, target compound) may follow distinct metabolic pathways (e.g., oxidation or conjugation) .
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